molecular formula C13H11FN6OS B2371766 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 897624-05-4

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2371766
CAS No.: 897624-05-4
M. Wt: 318.33
InChI Key: GYDFBTNLECVXMO-UHFFFAOYSA-N
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Description

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (CAS: 897624-05-4) is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a thiophen-2-yl moiety. Tetrazoles are valued in medicinal chemistry for their metabolic stability and ability to mimic carboxylic acids, while the thiophene group contributes to π-π stacking interactions in biological targets. Safety guidelines highlight its storage precautions (e.g., avoiding heat and ignition sources) .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6OS/c14-9-3-5-10(6-4-9)20-11(17-18-19-20)8-15-13(21)16-12-2-1-7-22-12/h1-7H,8H2,(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFBTNLECVXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling with Thiophene: The resulting 4-fluorophenyl tetrazole is then coupled with thiophene-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the thiophene moiety can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with urea backbones and heterocyclic substituents (Table 1). Key structural differences include:

  • Heterocyclic Core : The tetrazole in the target compound contrasts with pyridine () or thiazole () cores in analogs.
  • Substituents : Fluorophenyl, chlorophenyl, and trifluoromethyl groups are common in analogs (), while the thiophen-2-yl group in the target compound may enhance lipophilicity and binding specificity.

Table 1: Structural and Physical Comparison of Urea Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Yield (%)
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (Target) Tetrazole 4-Fluorophenyl, thiophen-2-yl Not reported Not reported
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h, [7]) Pyridine 4-Fluorophenyl, thiophen-2-yl 217–219 60
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea (1, [1]) Tetrazole-phenyl 4-Fluorophenyl 166–170 62
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea (3, [1]) Tetrazole-phenyl 2-Chlorophenyl 253–255 90
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f, [10]) Thiazole-piperazine 3-Chlorophenyl, hydrazinyl Not reported 85.1

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with tetrazole-phenyl cores show a wide range (166–255°C), influenced by substituent electronegativity and symmetry .
  • Spectral Data :
    • IR : Tetrazole N-H stretches (~3400 cm⁻¹) and urea C=O (~1650 cm⁻¹) are common in analogs .
    • NMR : Thiophen-2-yl protons resonate at δ 6.8–7.4 ppm (cf. chlorophenyl at δ 7.2–7.6 ppm) .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The first step is the formation of the tetrazole ring, which can be achieved by reacting 4-fluorobenzyl chloride with sodium azide under controlled conditions. The resulting tetrazole derivative is then reacted with thiophen-2-yl isocyanate to form the desired urea compound. Optimization of these steps is crucial for increasing yield and purity, often utilizing catalysts and specific reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring and fluorophenyl group play significant roles in facilitating binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit promising antimicrobial properties. For instance, a related compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against various strains of Staphylococcus aureus and Klebsiella pneumoniae .

Compound Target Bacteria MIC (µg/mL)
This compoundS. aureus ATCC 259238
Klebsiella pneumoniae ATCC 70060316

Cytotoxicity Studies

In cytotoxicity evaluations against human cancer cell lines, compounds similar to this compound were tested using the MTT assay. These studies indicated that many derivatives exhibited low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells .

Case Studies

A notable case study involved the evaluation of a series of tetrazole derivatives for their antibacterial properties. Among these, a specific derivative demonstrated significant inhibition against clinical isolates of Staphylococcus epidermidis, with an MIC value as low as 2 µg/mL, indicating strong potential for therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound Biological Activity Notes
1-(4-fluorophenyl)-1H-tetrazoleModerate antibacterial activityLacks urea group
3-(thiophen-2-yl)ureaLow antimicrobial propertiesLacks tetrazole group

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